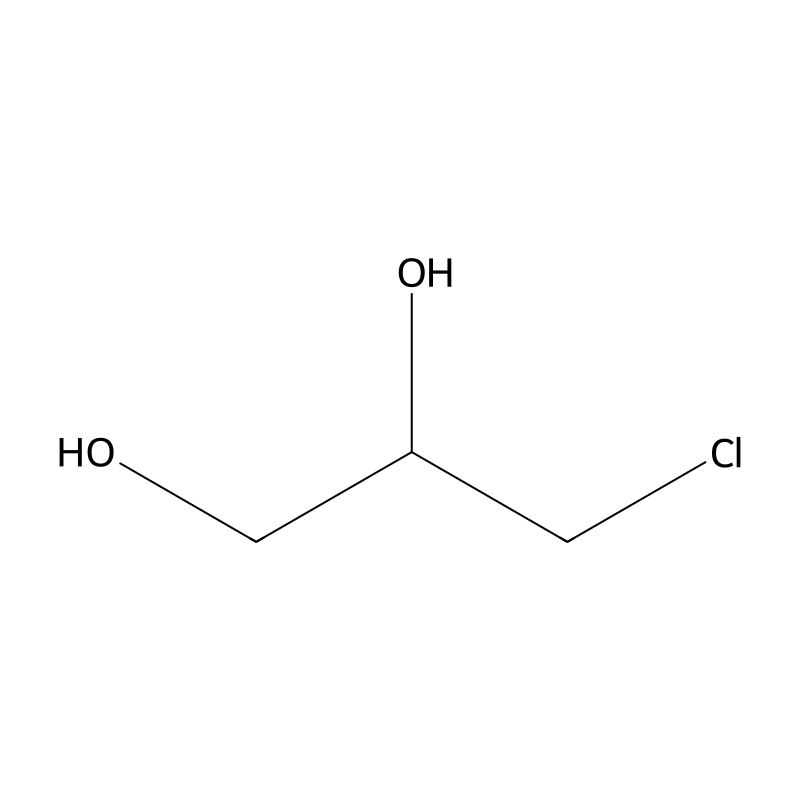

3-Chloro-1,2-propanediol

HOCH2CHOHCH2Cl

C3H7ClO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HOCH2CHOHCH2Cl

C3H7ClO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

9.05 M

SOL IN WATER, ALCOHOL, & ETHER

Immiscible with oils

Soluble in oxygenated solvents

Miscible in water

1000 mg/mL at 20 °C

Solubility in water: miscible

Synonyms

Canonical SMILES

Detection and analysis

Research efforts have focused on developing reliable methods for detecting and analyzing 3-MCPD in various matrices. This is crucial for monitoring its presence in food products and assessing potential human exposure.

- A collaborative study established a method using gas chromatography-mass spectrometry (GC-MS) for accurate quantification of 3-MCPD in diverse food and food ingredients [].

- Additionally, researchers have developed techniques for detecting 3-MCPD in biological samples like rat tissues, aiding in understanding its absorption and distribution in the body [].

Potential health effects

While the complete picture is not fully understood, research investigates potential health concerns associated with 3-MCPD exposure.

- Studies in rats suggest that 3-MCPD may exhibit various toxicities, including harm to the kidneys (nephrotoxicity), immune system (immunotoxicity), nervous system (neurotoxicity), and testes (testicular toxicity) [].

- However, the evidence regarding carcinogenicity (cancer-causing potential) is mixed. While some studies in rats show an increased risk of certain kidney tumors, others do not []. More research is needed to definitively understand the potential cancer risk in humans.

Formation and mitigation strategies

Research also focuses on understanding how 3-MCPD forms during food processing and exploring methods to minimize its presence.

- Studies have shown that high-temperature treatment of hydrochloric acid (HCl)-hydrolyzed vegetable protein (HVP) can lead to 3-MCPD formation [].

- This knowledge helps in identifying critical control points during food production and developing alternative processing methods to reduce 3-MCPD levels in food products.

3-Chloro-1,2-propanediol is an organic compound with the molecular formula and a molecular weight of approximately 110.54 g/mol. It is a chlorinated derivative of propanediol, characterized by the presence of a chlorine atom at the third carbon position of the propanediol chain. This compound is often encountered as a colorless liquid and is soluble in water, making it useful in various chemical applications.

- Hydrolysis: In the presence of water, it can be hydrolyzed to yield glycerol and hydrochloric acid.

- Esterification: It can react with carboxylic acids to form esters.

- Dehydrochlorination: Under certain conditions, it may lose hydrochloric acid to form 1,2-propanediol.

These reactions are significant in both synthetic organic chemistry and industrial applications.

Research indicates that 3-chloro-1,2-propanediol exhibits a range of biological activities. Notably, it has been associated with nephrotoxicity, immunotoxicity, neurotoxicity, and testicular toxicity in rodent studies . These adverse effects highlight the importance of monitoring exposure levels in environments where this compound may be present.

Various methods for synthesizing 3-chloro-1,2-propanediol have been documented:

- Epoxidation followed by Hydrolysis: This method involves the epoxidation of chloropropene using hydrogen peroxide as an oxygen source, followed by hydrolysis to yield 3-chloro-1,2-propanediol .

- Chlorination of Glycerol: Glycerol can be reacted with hydrochloric acid to produce 3-chloro-1,2-propanediol as a byproduct .

- Synthesis from Chlorodeoxy-D-saccharides: This method involves complex reactions that yield the S-enantiomer of 3-chloro-1,2-propanediol through specific reagents that cleave glycol groups .

3-Chloro-1,2-propanediol has several industrial and commercial applications:

- Intermediate in Chemical Synthesis: It serves as a precursor for various chemicals, including glycerol carbonate and other derivatives .

- Food Industry: It is used as a food additive but is subject to regulatory scrutiny due to its potential toxicity.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications.

Studies focusing on the interactions of 3-chloro-1,2-propanediol with biological systems reveal its toxicological profile. The compound's interactions with cellular components can lead to oxidative stress and cellular damage. Further research is necessary to fully understand its mechanisms of action and potential health risks associated with exposure.

Several compounds share structural similarities with 3-chloro-1,2-propanediol. Here are some notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| α-Chlorohydrin | C₃H₇ClO₂ | Used in various chemical processes; less toxic than 3-chloro-1,2-propanediol. |

| 1-Chloro-2,3-dihydroxypropane | C₃H₇ClO₃ | Exhibits different biological activities; used as an intermediate. |

| 3-Chloropropanediol | C₃H₇ClO₂ | Similar properties but different applications; less studied for toxicity. |

| Glycerin α-monochlorhydrin | C₃H₇ClO₂ | Commonly used in cosmetics; lower toxicity profile compared to 3-chloro-1,2-propanediol. |

While these compounds share similar functional groups or structural features, each has unique properties and applications that distinguish them from 3-chloro-1,2-propanediol.

Physical Description

Liquid

COLOURLESS-TO-PALE-YELLOW HYGROSCOPIC LIQUID.

Color/Form

Heavy liquid

XLogP3

Boiling Point

213 °C (decomposes)

at 1.9kPa: 114-120 °C

Flash Point

113 °C c.c.

Vapor Density

Density

1.3218 @ 20 °C/4 °C

Relative density (water = 1): 1.32

LogP

Melting Point

-40 °C

GHS Hazard Statements

H300 (35.76%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (64.24%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (87.88%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (12.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (43.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (52.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (18.18%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (73.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H351 (35.15%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (96.36%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (64.24%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

The ultrastructural changes of each epididymal segment of the rat were brought about by alpha-chlorohydrin (20 mg/kg/day, for successive five times). The alteration appeared in proper order from initial segment to caudal segment, and the digression in profundity and range got less serious as the distance to the testis increased. This alteration disappeared gradually as the time went by. The recovery process also began at initial segment but its cycle was shortened gradually from initial segment to caudal segment. These results showed the factor that caused the above mentioned processes stemmed from the testis chiefly and was in epididymal plasma. It affected each epididymal segment along the epididymal lumen and to the injury of the epididymal epithelium; at the same time, the concentration of the factor became more decreased. The relationship between the antifertility effect of alpha-chlorohydrin and the ... ultrastructural changes of the epididymis and the mechanism of the double effects depending on dose of alpha-chlorohydrin were discussed.

An acute phase of severe hepatic necrosis induced by dichloropropanol was examined immunohistochemically and ultrastructurally, in order to study chronological changes of sinusoidal morphology during acute hepatic injury. Male wistar rats were injected with 1,3-dichloro-2-propanol (DC2P) and sacrificed at various intervals after the injections. DC2P injected rats showed zonal necrosis of the centrilobular space with a peak from 24 to 48 hr after the injection. Destruction of sinusoidal linings appeared at 4 hr, and was gradually aggravated along the advancing hepatocytic necrosis. Monocytic influx into the necrotic areas was initiated at 6 hr. At 48 hr, collapsed centrilobular spaces showed a loss of most sinusoidal structures with active phagocytosis of macrophages, proliferation of perisinusoidal cells and accumulation of collagen fibrils. At 72 hr, there were many regenerating sinusoidal structures, which were composed of rather thick and less fenestrated endothelium and underlying multilayered processes of mesenchymal cells, along the regenerating hepatocytes. In these areas, occasional junctions between regenerating hepatocytes and mesenchymal cells were /observed/. Reconstruction of sinusoidal linings was closely related to the hepatocytic regeneration, and a hepatocytic mesenchymal interaction might participate in this morphodynamic course of the sinusoidal reconstruction.

Vapor Pressure

0.20 mmHg

0.2 mm Hg at 20 °C

Vapor pressure, Pa at 20 °C: 27

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Use Classification

Methods of Manufacturing

Production: from allyl alcohol via hypochlorination

Production: from epichlorohydrin via dehydrochlorination

General Manufacturing Information

Pharmaceutical and medicine manufacturing

1,2-Propanediol, 3-chloro-: ACTIVE

The commercial grade is a mixture of the two isomers, alpha and beta, of which alpha is in a greater proportion.

Storage Conditions

Interactions

Stability Shelf Life

Dates

[Determination of 15 3-chloro-1,2-propanediol fatty acid esters in vegetable oils and fritters by ultra performance convergence chromatography-tandem mass spectrometry]

Guangyong Yang, Cangting Guo, Guang Xue, Jinxi GuoPMID: 34213253 DOI: 10.3724/SP.J.1123.2020.03020

Abstract

The presence of 3-chloro-1,2-propanediol fatty acid esters (3-MCPDE) in food and processed materials has recently become a topic of concern because of the toxicity of their metabolites. 3-MCPDE structurally similar to glyceride, which makes it difficult to separate or extract them from oils and fritters. A method based on ultra performance convergence chromatography-tandem mass spectrometry (UPC-MS/MS) was established for the determination of 15 3-MCPDE in vegetable oils and fritters. Amino-packed columns were used to purify the samples. The analytical conditions were optimized, and the matrix effect was investigated. The sample was treated by column chromatography to remove glyceride and free fatty acids, which induce strong matrix effects. The amino-packed column was eluted with hexane and hexane-ethyl acetate (6:4, v/v). Every 1 mL of the eluent was analyzed using a UPC

and ACQUITY QDa detector. Elution curves were drawn based on the testing data and used to determine the collection volume. The collection volumes for 3-chloro-1,2-propanediol diesters and monoesters according to the elution curves were 7-14 mL and 3-9 mL. The collected eluent was mixed and dried under nitrogen flow at a temperature of 60℃. A hexane-isopropanol (98:2, v/v, 1 mL) mixture was used to dissolve the residue. The resulting solution was separated on a Viridis HSS C18 SB column (150 mm×2.1 mm, 1.8 μm) under gradient elution. Supercritical carbon dioxide and methanol (containing 40% acetonitrile and 0.1% formic acid) were used as the mobile phases, and the flow rate was 1 mL/min. The separated compounds were analyzed by tandem MS with an electrospray ionization (ESI) source in positive and multiple reaction monitoring modes. Water (containing 97% isopropanol and 0.2% ammonia water) was used as the auxiliary pump mobile phase, and the flow rate was 0.2 mL/min. The method showed good linear relationships in the range of 0.5-100 μg/L (

≥ 0.9973). The limits of detection (LODs) and limits of quantification (LOQs) were 0.01-0.68 μg/L (

=3) and 0.04-1.74 μg/L (

=10), respectively. The average recoveries (

=9) at the three spiked levels were in the range of 81.6%-98.5%. The relative standard deviations were in the range of 1.8%-6.4%. The matrix effects in the case of the oils and fritters were weak. The developed method was used to detect 44 oil samples and eight fritter samples. Meanwhile, some suspect 3-MCPDE compounds outside the scope of the investigation were analyzed based on their primary and secondary mass spectra. The detection rates of 3-MCPDE in oils and fritters were 84.1% and 87.5%, and their amounts were in the range of 0.024-4.481 mg/kg and 0.018-1.144 mg/kg, respectively. The detection rates of 3-MCPDE in rapeseed oil were higher compared to those for other kinds of oil. The method is specific, fast, simple, accurate, reliable, and environmentally friendly, in addition to being more sensitive than other methods and showing better matrix compatibility for oils. This method has been successfully used to determine the types and amounts of 3-MCPDE in vegetable oils and fritters. The research findings provided accurate data to assess the exposure risk of 3-MCPDE. The results of our experiment also provided valuable information for elucidating the formation mechanism of 3-MCPDE. The proposed method can be used to analyze waste edible oil based on large amounts of analysis data. However, this method has some limitations. The resolution ratio of the mass spectrometer used in this method is too low for the qualitative analysis of unknown compounds. The qualitative results for the suspect 3-MCPDE compounds are not particularly accurate, and a large variety of monomer standards are required for the quantitative determination of 3-MCPDE. The 3-MCPDE standards are expensive, and there is limited choice of these standards; moreover, they are difficult to synthesize. The poor ionization yield of 3-chloro-1,2-propanediol monoesters under the ESI conditions resulted in high LODs. Hence, it is necessary to develop a method for increasing the ionization of monoesters, for example, via derivatization.

Recommendations for Oil Extraction and Refining Process to Prevent the Formation of Monochloropropane-diol Esters in Sunflower Oil

Karine Redeuil, Xanthippe Theurillat, Marine Nicolas, Kornél NagyPMID: 34018724 DOI: 10.1021/acs.jafc.1c00597

Abstract

The aim of this study was to identify the chlorine source during sunflower oil production and propose mitigation strategies in order to prevent monochloropropane-diol ester (MCPDE) formation. Whole sunflower seeds, the separated kernel, hulls, and pressed cake were studied to pinpoint the location of chlorine donors originating from the crop. Acid-water-based degumming, bleaching, cooling, and heat treatment were performed to mimic the current refining process practices. Various oil extraction and refining scenarios were tested. MCPDE and total monochloropropane-diol (MCPD) content of the heat-treated samples were determined by liquid chromatography-HRMS and by an AOCS Official method. The results show that the oil produced from crop hulls and the bleaching clay used are the strongest chlorine sources boosting the MCPDE formation. Using a mixture of pressed and solvent extracted cake oil as model, total 3-MCPD decreased by a factor of 2 when applying static cooling in combination with a washed bleaching clay.Puerarin inhibited 3-chloropropane-1,2-diol fatty acid esters formation by reacting with glycidol and glycidyl esters

Ru Wang, Mengru Tao, Yamin Zhu, Daming Fan, Mingfu Wang, Yueliang ZhaoPMID: 33915425 DOI: 10.1016/j.foodchem.2021.129843

Abstract

The inhibitory effects of seven polyphenols on 3-chloropropane-1,2-diol fatty acid esters (3-MCPDE) formation were investigated in palm oil models. Results showed that there was not a positive significant correlation between the free-radical scavenging activities of the tested compounds and their 3-MCPDE-formation inhibitory activities; puerarin, with weak antioxidant activity, showed the highest inhibitory capacity. Moreover, puerarin reduced the content of glycidol and glycidyl esters (GEs), two key intermediates of 3-MCPDE formation in the oil models; and a puerarin-adduct was discovered in the oil fortified with glycidol or GEs, with its structure elucidated by LC-MS/MS and comparison with newly synthesized ones. Based on its chemical structure, we proposed that puerarin, at least in part, reacted with glycidol and GEs to inhibit 3-MCPDE formation. In addition, the formed compound, puerarin-7-O-propanediol was identified in the potato chips frying system, further confirming reacting with glycidol/GEs as a key mechanism of puerarin to inhibit 3-MCPDE formation.Occurrence of thermally induced glycidyl esters and 3-monochloropropane-1,2-diol esters in refined oils and pressed oils manufactured by different processes and associated with human health risks in Taiwan

Hsuan Chen, Chieh-Hsi Tsao, Yu-Hsuan Chang, Wei-Ju LeePMID: 34022517 DOI: 10.1016/j.foodchem.2021.130053

Abstract

Glycidyl esters (GEs) and 3-monochloropropane-1,2-diol esters (3-MCPDEs) are heat-induced contaminants mainly formed during oil refining. Information on the occurrence of these contaminants in pressed oils is still limited. In this study, 16 oilseeds pressed with a screw press and a hydraulic press had extremely low concentrations of GEs and 3-MCPDEs. Seed-roasting at high temperatures was the principal factor that significantly increased contents of GEs and 3-MCPDEs in pressed oils, in which higher precursor levels were observed. Occurrence data of GE and 3-MCPDE concentrations in refined oils (n = 25) and pressed oils (n = 26) marketed in Taiwan showed that hot-pressed oils had higher concentrations than their cold-pressed counterparts, and average concentrations of refined oils were > 10-fold higher than those of pressed oils. Risk assessment using the margin of exposure (MOE) approach indicated the presence of GEs in edible oils was of concern for food safety, especially for people who frequently use refined oils.The role of PGC-1α and metabolic signaling pathway in kidney injury following chronic administration with 3-MCPD as a food processing contaminant

Roya Khosrokhavar, Rana Dizaji, Firouzeh Nazari, Ali Sharafi, Javad Tajkey, Mir-Jamal HosseiniPMID: 33913518 DOI: 10.1111/jfbc.13744

Abstract

3-Monochloropropane-1,2-diol (3-MCPD) as a byproduct of food processing and a carcinogenic agent has attracted much attention in the last decades. Kidney is the main target organ that is sensitive to the toxicity of 3-MCPD. Due to limited evidence about possible 3-MCPD toxicity, we design an investigation to determine the role of mitochondrial biogenesis following chronic oral administration of 3-MCPD (2, 4, 8 and 32 mg/kg) for 2 months in male C57 mice. The present study evaluated the affects of 3-MCPD in modulating metabolic signalling which is associated with Il-18, PGC-1α, Nrf-2 and Sir3 which are the major transcription factors. Our data confirms controversial behaviors after chronic exposure with 3-MCPD. Over expression of the PGC-1α and Sir3 and IL-18 were observed after exposure with 2,4 & 8 mg kgday

of 3-MCPD. In front, PGC-1α down-regulation occurs at the highest dose (32 mg/kg) resulted in kidney injury. Based on the findings, PGC-1α plays an important role in the restoration of the mitochondrial function during the recovery from chronic kidney injury. We suggest that the PGC-1α can be consider as a therapeutic target in prevention and treatment of kidney injury after chronic exposure of 3-MCPD. PRACTICAL APPLICATIONS: 3-Monochloropropane-1, 2-diol (3-MCPD) existed in several foods, can induce nephrotoxicity, progressive nephropathy and renal tubule dilation following acute and chronic exposure. It revealed that 3-MCPD toxicity is related to metabolites which can cause oxidative stress and activation of cell death signaling. It seems that cytotoxicity of 3-MCPD has disruptive effect on kidney cells due to rise in ROS production and decrease in mitochondrial membrane permeability. These effects can lead to MPT pore opening, cytochrome c release and activation of programed cell death signaling pathway. Therefore, present study was investigated the role of PGC-1a and the metabolic signaling involved in 3-MCPD-induced nephrotoxicity for the first time. Our data revealed that up-regulation of mitochondrial biogenesis following chronic exposure with 3-MCPD accelerates recovery of mitochondrial and cellular function in kidney by deacetylation of histones, overexpression of transcription factors (PGC-1α, Nrf-2, and Sir3) and maintaining cellular homeostasis.

Proteomic Analyses of 3-Monochloropropanediol 1-Monooleate and 1-Monostearate Induced Testicular Toxicity in a 90 Day Sprague-Dawley Rats' Study

Puyu Yang, Yaqiong Zhang, Yanfang Li, Michael Granvogl, Boyan Gao, Liangli Lucy YuPMID: 33843233 DOI: 10.1021/acs.jafc.0c07242

Abstract

3-Monochloropropane 1,2-diol (3-MCPD) esters are toxicants formed during food thermal processing, and their testicular toxicities were widely reported. In this 90 daystudy, Sprague-Dawley rats were treated with 3-MCPD 1-monooleate at 10 and 100 mg/kg body weight (bw)/day or 1-monostearate at 15 and 150 mg/kg bw/day. Histological results indicated that testicular impairment was observed, and the level of serum testosterone was decreased dose dependently, while the levels of serum transforming growth factor beta and interferon-γ in rats' serum were increased dose dependently. To address the molecular mechanisms leading to testicular toxicities of 3-MCPD esters, testes samples were investigated with a mass spectrometry proteomic approach. The deregulated proteins affected by 3-MCPD esters include many enzymes related with the inflammatory necrosis pathways. While verifying the results in cellular level, 3-MCPD 1-monooleate and 3-MCPD 1-monostearate showed almost similar testicular cytotoxicity, and they could activate RIPK1 and MLKL pathways at the cellular level. All of these results showed the possible mechanisms about the toxicity of 3-MCPD esters in rats' testes and play a vital role in understanding the toxic effects of 3-MCPD esters both

and

.

Development of UHPLC/Q-TOF Analysis Method to Screen Glycerin for Direct Detection of Process Contaminants 3-Monochloropropane-1,2-diol Esters (3-MCPDEs) and Glycidyl Esters (GEs)

Lauren Girard, Kithsiri Herath, Hernando Escobar, Renate Reimschuessel, Olgica Ceric, Hiranthi JayasuriyaPMID: 33922286 DOI: 10.3390/molecules26092449

Abstract

The U.S. Food and Drug Administration's (FDA's) Center for Veterinary Medicine (CVM) has been investigating reports of pets becoming ill after consuming jerky pet treats since 2007. Renal failure accounted for 30% of reported cases. Jerky pet treats contain glycerin, which can be made from vegetable oil or as a byproduct of biodiesel production. Glycidyl esters (GEs) and 3-monochloropropanediol esters (3-MCPDEs) are food contaminants that can form in glycerin during the refining process. 3-MCPDEs and GEs pose food safety concerns, as they can release free 3-MCPD and glycidol in vivo. Evidence from studies in animals shows that 3-MCPDEs are potential toxins with kidneys as their main target. As renal failure accounted for 30% of reported pet illnesses after the consumption of jerky pet treats containing glycerin, there is a need to develop a screening method to detect 3-MCPDEs and GEs in glycerin. We describe the development of an ultra-high-pressure liquid chromatography/quadrupole time-of-flight (UHPLC/Q-TOF) method for screening glycerin for MCPDEs and GEs. Glycerin was extracted and directly analyzed without a solid-phase extraction procedure. An exact mass database, developed in-house, of MCPDEs and GEs formed with common fatty acids was used in the screening.Chloride reduction by water washing of crude palm oil to assist in 3-monochloropropane-1, 2 diol ester (3-MCPDE) mitigation

Shyam Lakshmanan, Yen Li YungPMID: 33596165 DOI: 10.1080/19440049.2020.1842516

Abstract

Chloride reduction in crude palm oil (CPO) of greater than 80% was achieved with water washing conducted at 90°C. Inorganic chloride content in CPO was largely removed through washing, with no significant reduction in the organic chloride. Phosphorous content of CPO reduced by 20%, while trace elements such as calcium, magnesium and iron were also reduced in the washing operation. The 3-MCPDE formed in the refined, bleached and deodorised palm oil displayed (RBDPO) a linear relationship with the chloride level in washed CPO, which could be represented by the equation y = 0.91x, where y is 3-MCPDE and x represents the chloride in RBDPO refined from washed CPO. In plant scale trials using 5% water at 90°C, mild acidification of the wash water at 0.05% reduced chloride by average 76% in washed CPO. Utilising selected bleaching earths, controlled wash water temperature and wash water volume produced low chloride levels in RBDPO. Chloride content less than 1.4 mg kgin plant RBDPO production was achieved, through physical refining of washed CPO containing less than 2 mg kg

chloride and would correspond to 3-MCPDE levels of 1.25 mg kg

in RBDPO. The 3-MCPDE reduced further to 1.1 mg kg

as the chloride level of washed CPO decreased below 1.8 mg kg

. Chloride has been shown to facilitate the 3-MCPDE formation and its removal in lab scale washing study has yielded lower 3-MCPDE levels formed in RBDPO. In actual plant operations using washed CPO, 3-MCPDE levels below 1.25 mg kg

were achieved consistently in RBDPO.

Organic, conventional and sustainable palm oil (RSPO): Formation of 2- and 3-MCPD esters and glycidyl esters and influence of aqueous washing on their reduction

Jéssika Karolline Santiago, Willian Cruzeiro Silva, Maisa Freitas Capristo, Marcela Cravo Ferreira, Roseli Aparecida Ferrari, Eduardo Vicente, Antônio José A Meirelles, Adriana Pavesi Arisseto, Klicia Araujo SampaioPMID: 33648232 DOI: 10.1016/j.foodres.2020.109998